1-Methyl-4-piperidyl phenyl(propargyl)glycolate
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Overview
Description
1-Methyl-4-piperidyl phenyl(propargyl)glycolate is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-piperidyl phenyl(propargyl)glycolate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The propargyl group is then introduced through a series of reactions that may include nucleophilic substitution and catalytic processes. Common reagents used in these reactions include propargyl alcohol, phenyl bromide, and piperidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-piperidyl phenyl(propargyl)glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Methyl-4-piperidyl phenyl(propargyl)glycolate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl phenyl(propargyl)glycolate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and metabolic enzymes .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative known for its neurotoxic effects and use in Parkinson’s disease research.
Diphenylpyraline: An antihistamine with a similar piperidine structure, used in the treatment of allergic conditions.
Uniqueness: Its propargyl group, in particular, allows for unique reactivity and interactions compared to other piperidine derivatives .
Properties
CAS No. |
92956-49-5 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2-phenylpent-4-ynoate |
InChI |
InChI=1S/C17H21NO3/c1-3-11-17(20,14-7-5-4-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h1,4-8,15,20H,9-13H2,2H3 |
InChI Key |
PTZDHOQJLABSLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(CC#C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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